1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride
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Overview
Description
This compound is a research chemical . It has a molecular weight of 309.4 g/mol . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of the compound is C18H25F2NO. The structure includes a cyclohexanol ring with a methyl group at the 4th position and an azetidine ring attached to the 1st position of the cyclohexanol ring. The azetidine ring is further substituted with a 3,4-difluorophenylmethyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.4 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Diastereoselective Synthesis and Ring Expansion
Researchers have developed methods for diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams. These methods involve intramolecular nucleophilic trapping of N-acyliminium intermediates, demonstrating the versatility of azetidine-based compounds in synthesizing complex heterocyclic structures (Dekeukeleire, D’hooghe, & de Kimpe, 2009).
Scaffold for Functionalized Azetidines
Bicyclic azetidin-3-ones derived from carbohydrates have been employed as scaffolds for the synthesis of highly substituted azetidines. This approach highlights the use of azetidine-based structures in creating novel compounds with potential biological applications (Martínez & Fleet, 2014).
Pharmacological Evaluation
Azetidine-based compounds have been synthesized and evaluated for their pharmacological properties, including antibacterial and antifungal activities. This underscores the potential of azetidine derivatives in medicinal chemistry for the development of new therapeutic agents (Mistry & Desai, 2006).
Antibiotic Development
The synthesis of azetidine-based compounds has been explored for the development of new antibiotics. For example, azetidine-3-thiol hydrochloride serves as a key intermediate in the synthesis of a novel oral 1β-methylcarbapenem antibiotic, highlighting the importance of azetidine structures in antibiotic research (Hayashi, Kujime, Katayama, Sano, & Nagao, 2009).
Antidepressant and Nootropic Agents
Azetidine derivatives have been investigated for their antidepressant and nootropic activities, with some compounds showing promising results. This indicates the potential of azetidine-based structures in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3-[(3,4-difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO.ClH/c1-13-4-6-18(22,7-5-13)12-21-10-15(11-21)8-14-2-3-16(19)17(20)9-14;/h2-3,9,13,15,22H,4-8,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUGQHZLZYSBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CC(C2)CC3=CC(=C(C=C3)F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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